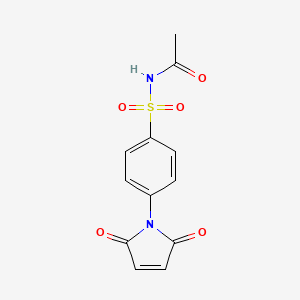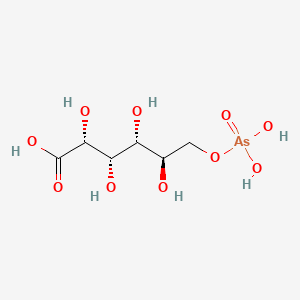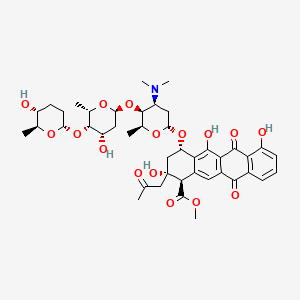
3-Sulfinylpyruvic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-sulfinylpyruvic acid is a pyruvic acid compound having a 3-sulfinyl substituent. It has a role as a human metabolite and a mouse metabolite. It is a sulfur-containing carboxylic acid, an organosulfinic acid and a 2-oxo monocarboxylic acid. It derives from a pyruvic acid. It is a conjugate acid of a 3-sulfinatopyruvate(2-).
b-Sulfinyl pyruvate, also known as 3-sulfinopyruvic acid or 3-sulphinopyruvate, belongs to the class of organic compounds known as alpha-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the adjacent carbon. b-Sulfinyl pyruvate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). b-Sulfinyl pyruvate can be biosynthesized from pyruvic acid.
Scientific Research Applications
Synthesis and Characterization
Sulfurtransferase Substrate Synthesis : 3-Sulfinylpyruvic acid is explored in the preparation of sodium 3-mercaptopyruvate, a sulfur donor substrate for sulfurtransferases. This synthesis uses 3-bromopyruvic acid and sodium hydrosulfide, offering a method to create compounds for biochemical applications (Tanabe, Ogasawara, Nawata, & Kawanabe, 1989).
Enzymatic Transformations : this compound is involved in enzymatic processes in bacteria. It's an intermediate in the transformation of L-cysteinesulfinic acid to cysteic acid and plays a role in various biochemical pathways (Kearney & Singer, 1953).
Chemical Synthesis Analogs : The compound has been synthesized both enzymatically and chemically as an analog of succinic acid. This synthesis provides insights into biochemistry and potential applications in biotechnology (Jollés-Bergeret, 1974).
Biochemical Studies and Applications
Protein Sulfenic Acid Studies : Research includes studying the reactivity of sulfenic acid in proteins, where this compound can be a relevant intermediate. Understanding this reactivity is crucial for grasping cellular redox regulation (Turell et al., 2008).
Cysteine Dioxygenase Homologue Studies : Investigations into the catabolism of certain thioether compounds have led to the discovery of this compound as a product in microbial metabolism. This has implications for biotechnological synthesis and environmental studies (Bruland, Wübbeler, & Steinbüchel, 2009).
Catalytic Applications : The compound has been used in catalytic studies, such as in the synthesis of certain pharmaceutical compounds. Its role in these reactions highlights its potential utility in drug development and organic chemistry (He et al., 2020).
Analytical Chemistry Applications : this compound has relevance in the development of analytical techniques for detecting various biochemical compounds, thus contributing to diagnostic and research methodologies (Nielsen, 1963).
Properties
| 88947-38-0 | |
Molecular Formula |
C3H4O5S |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
2-oxo-3-sulfinopropanoic acid |
InChI |
InChI=1S/C3H4O5S/c4-2(3(5)6)1-9(7)8/h1H2,(H,5,6)(H,7,8) |
InChI Key |
JXYLQEMXCAAMOL-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=O)O)S(=O)O |
Canonical SMILES |
C(C(=O)C(=O)O)S(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)



![N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1218899.png)







